Product packaging for ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate(Cat. No.:CAS No. 1273562-47-2)

ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

Cat. No.: B1396233
CAS No.: 1273562-47-2
M. Wt: 169.18 g/mol
InChI Key: IBHKGLOJOOFRPB-SREVYHEPSA-N
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Description

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is a chemical compound offered for research and development purposes. This compound is part of the cyanoacrylate ester family, characterized by a Z-configured carbon-carbon double bond, a cyano group, and a hydroxyl group. These functional groups make it a versatile intermediate in synthetic organic chemistry . Compounds of this structural class are frequently investigated for their potential as building blocks in the synthesis of more complex molecules, including potential pharmaceutical agents . The Z-configuration of the molecule can influence its reactivity and physical properties, which is a critical factor for researchers in planning synthetic routes . As a fine chemical intermediate, its applications may include serving as a precursor in heterocyclic synthesis or in the development of compounds with biological activity. The molecular structure typically allows for various chemical transformations, making it a valuable reagent for method development and exploration in medicinal chemistry . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B1396233 ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate CAS No. 1273562-47-2

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-hydroxypent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHKGLOJOOFRPB-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C#N)/C(=O)OCC)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-propynoate with hydrogen bromide in acetic acid, followed by esterification of (2Z)-3-bromopropenoic acid . This method ensures the formation of the desired Z isomer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized to maximize yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents (α/β-positions) Backbone Stereochemistry Key Functional Groups
This compound Cyano (α), -OH (β) Pentenoyl Z Cyano, hydroxyl, ester
Ethyl 2-cyano-3-phenyl-2-butenoate () Cyano (α), phenyl (β) Butenoyl E/Z mixture Cyano, ester
Ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate () Cyano (α), aryl amino (β) Propenoyl Z Cyano, amine, ester
Ethyl 3-ethoxy-2-cyanoacrylate () Cyano (α), ethoxy (β) Propenoyl E/Z Cyano, ether, ester
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate () Cyano (α), dimethoxyphenyl (β) Propenoyl E Cyano, aryl, ester

Key Observations :

  • The hydroxyl group in the target compound enhances hydrogen-bonding capacity, influencing crystal packing and solubility, as noted in hydrogen-bonding analyses of similar esters .
  • Aryl substituents (e.g., phenyl, dimethoxyphenyl) increase lipophilicity (logP ~3.2–3.8) compared to hydroxyl or alkoxy groups, which may improve membrane permeability but reduce aqueous solubility .
  • Stereochemistry (E vs. Z) alters molecular geometry and reactivity. For example, Z-isomers often exhibit stronger intramolecular hydrogen bonding, stabilizing specific tautomers or conformers .

Physical and Chemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) logP Reactivity Notes
This compound 183.17 Not reported ~1.2* Prone to keto-enol tautomerism; participates in cyclocondensation
Ethyl 2-cyano-3-phenyl-2-butenoate () 215.24 131–133 3.279 Undergoes Michael additions; used in heterocycle synthesis
Ethyl 3-ethoxy-2-cyanoacrylate () 183.17 Liquid at RT 1.8 Electrophilic enoate; reacts with amines/thiols
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate () 289.31 145–147 2.9 Stabilized by methoxy groups; resists hydrolysis

*Estimated using group contribution methods.

Key Findings :

  • Steric hindrance from bulky β-substituents (e.g., dimethoxyphenyl) increases melting points and thermal stability .
  • Reactivity trends: Electron-withdrawing groups (cyano, ester) enhance electrophilicity at the β-position, facilitating nucleophilic attacks (e.g., in thiazolidinone synthesis, as in ) .

Research Insights and Challenges

  • Crystallographic Analysis : Tools like SHELXL () and WinGX () are critical for resolving stereochemical ambiguities in analogs, particularly for Z/E isomer differentiation .
  • Hydrogen Bonding : The hydroxyl group in the target compound forms robust O–H···N≡C interactions, as observed in graph-set analyses (), which stabilize crystal lattices but may complicate purification .
  • Synthetic Limitations : Sensitivity to hydrolysis (evidenced in related esters, ) necessitates anhydrous conditions during reactions .

Biological Activity

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is an organic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group, a hydroxyl group, and an ethyl ester moiety. The specific (2Z) configuration indicates that the highest priority substituents on the double bond are on the same side, which influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of ethyl 2-cyanoacetate with suitable aldehydes or ketones under basic conditions. The following table summarizes common synthetic routes:

Method Reagents Conditions
Knoevenagel CondensationEthyl cyanoacetate, aldehydeBasic medium (e.g., NaOH)
Michael AdditionEthyl cyanoacetate, activated alkenesReflux in organic solvents
HydrolysisThis compoundAcidic conditions

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. In a study assessing various derivatives, those with hydroxyl substituents demonstrated enhanced free radical scavenging capabilities. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing effective inhibition at concentrations as low as 100 µM .

Antibacterial Effects

The antibacterial properties of this compound have also been explored. In vitro studies revealed that derivatives of this compound exhibited varying degrees of activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Compounds with specific substitutions on the phenyl ring showed particularly potent antibacterial effects .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through several mechanisms:

  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions with electrophiles, potentially leading to modifications in biomolecules.
  • Hydrolysis : The ethoxy group can undergo hydrolysis, generating reactive intermediates that may influence various biochemical pathways.
  • Radical Scavenging : The hydroxyl group contributes to the compound's ability to neutralize free radicals, thus protecting cellular components from oxidative damage.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological implications of this compound:

  • Antioxidant Activity Study : A series of derivatives were synthesized and tested for antioxidant properties using both DPPH and ABTS assays. The results indicated that compounds with additional hydroxyl groups exhibited significantly higher antioxidant activities compared to their counterparts without these groups .
  • Antibacterial Activity Evaluation : In a comparative study, various derivatives were assessed against standard bacterial strains. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Bacillus subtilis and Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : A common approach involves the condensation of ethyl cyanoacetate with a ketone or aldehyde under basic conditions. For example, lithium enolate intermediates (e.g., from ethyl acetoacetate) can react with hydroxylamine derivatives to form α,β-unsaturated esters. Temperature control (0–25°C) and solvent polarity (e.g., THF vs. DMF) significantly affect Z/E isomer ratios. Crystallographic studies of analogous compounds highlight the role of intramolecular hydrogen bonding in stabilizing the (2Z) configuration .
  • Key Parameters :

FactorOptimal RangeImpact
Temperature0–25°CMinimizes side reactions
SolventTHF/EtOH mixBalances solubility and reactivity
BaseLiHMDS or KOtBuEnhances enolate formation

Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR resolves the (Z)-configuration via coupling constants (J ≈ 10–12 Hz for conjugated double bonds). The hydroxyl proton appears as a broad singlet (~δ 5.5–6.5 ppm) due to hydrogen bonding .
  • IR : Strong absorption at ~2200 cm1^{-1} (C≡N stretch) and 1680–1720 cm1^{-1} (ester C=O and conjugated enone) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., m/z 195.1 for [M+H]+^+) and fragmentation patterns (loss of COOEt group) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests show degradation <5% after 6 months when stored at –20°C in inert atmospheres (N2_2). Hydrolysis of the ester group occurs in aqueous solutions (pH > 8), while UV light induces cis-trans isomerization. Use amber vials and desiccants for long-term storage .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX programs address them?

  • Methodological Answer : The compound’s low melting point and tendency to form twinned crystals complicate data collection. SHELXT (integrated in SHELX suite) automates space-group determination and initial phase solutions using single-crystal X-ray data. For high torsional flexibility, refine hydrogen atom positions with constraints (HFIX command) and validate geometry using PLATON .
  • Example Workflow :

Collect data (Mo Kα, λ = 0.71073 Å).

Use SHELXD for Patterson map resolution.

Refine with SHELXL, applying TWIN/BASF commands for twinning .

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states for nucleophilic additions or cycloadditions. For example, Fukui indices identify reactive sites for electrophilic attacks on the α,β-unsaturated system. Pair these with high-throughput screening (HTS) to optimize conditions (e.g., solvent, catalyst) .

Q. What strategies resolve contradictions between NMR and XRD data regarding hydrogen bonding in this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). Use variable-temperature NMR to probe hydrogen-bond dynamics. Compare XRD-derived hydrogen bond lengths (e.g., O–H···O = 2.65–2.85 Å) with NMR-derived exchange rates. Graph-set analysis (e.g., Etter’s rules) classifies packing motifs .

Q. How do substituents on the pentenate backbone influence the compound’s electronic properties in organic electronics applications?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., –NO2_2) at the 4-position lowers LUMO energy, enhancing electron transport. Cyclic voltammetry (CV) and UV-vis spectroscopy quantify HOMO-LUMO gaps. For example, –CN and –OH groups in this compound enable charge-transfer complexes with TCNQ, as shown by redshifted absorption bands (~λ = 450 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
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ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

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